Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Overview
Description
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H18F2O4 and a molecular weight of 264.27 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms and two ester groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate typically involves the reaction of diisopropyl malonate with a fluorinated cyclobutane derivative. One common method includes the use of sodium hydride as a base in a solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylic acid.
Reduction: Formation of diisopropyl 3,3-difluorocyclobutane-1,1-diol.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
- Diisopropyl 3,3-dichlorocyclobutane-1,1-dicarboxylate
- Diisopropyl 3,3-dibromocyclobutane-1,1-dicarboxylate
Uniqueness
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s stability and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
dipropan-2-yl 3,3-difluorocyclobutane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2O4/c1-7(2)17-9(15)11(5-12(13,14)6-11)10(16)18-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVUOEKAMOJPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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